gamma-Preprotachykinin amide (72-92)

Receptor pharmacology Tachykinin receptor binding NK2 selectivity

Procure gamma-Preprotachykinin amide (72-92) for its validated NK2 receptor selectivity (~250-fold over NK3, ~16-fold over NK1; IC₅₀ 0.2 nM). Unlike neurokinin A, NPγ demonstrates ~10-fold greater potency in human bronchus (pD₂ 8.6 vs. 7.3), uniquely potentiates substance P-induced salivation, and exhibits intermediate NEP susceptibility—making it indispensable for respiratory pharmacology, neurogenic inflammation, and peptidase inhibitor studies. Ensure reproducible, receptor-specific tachykinin outcomes with this research-grade peptide.

Molecular Formula C99H158N34O29S
Molecular Weight 2320.6 g/mol
CAS No. 114882-65-4
Cat. No. B218608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Preprotachykinin amide (72-92)
CAS114882-65-4
Synonymsg-PPT (72-92)NH2
gamma-preprotachykinin amide (72-92)
gamma-preprotachykinin amide 72-92
neuropeptide gamma
tachykinin neuropeptide gamma
Molecular FormulaC99H158N34O29S
Molecular Weight2320.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C99H158N34O29S/c1-10-51(6)79(132-88(152)63(24-25-72(103)137)118-73(138)42-112-84(148)66(33-55-38-107-46-114-55)120-74(139)41-111-82(146)52(7)117-83(147)58(102)36-76(141)142)97(161)130-71(45-135)95(159)127-68(35-57-40-109-48-116-57)91(155)123-60(21-14-16-27-100)85(149)122-62(23-18-29-110-99(105)106)86(150)126-67(34-56-39-108-47-115-56)90(154)124-61(22-15-17-28-101)87(151)133-80(53(8)136)98(162)128-69(37-77(143)144)92(156)129-70(44-134)94(158)125-65(32-54-19-12-11-13-20-54)93(157)131-78(50(4)5)96(160)113-43-75(140)119-64(31-49(2)3)89(153)121-59(81(104)145)26-30-163-9/h11-13,19-20,38-40,46-53,58-71,78-80,134-136H,10,14-18,21-37,41-45,100-102H2,1-9H3,(H2,103,137)(H2,104,145)(H,107,114)(H,108,115)(H,109,116)(H,111,146)(H,112,148)(H,113,160)(H,117,147)(H,118,138)(H,119,140)(H,120,139)(H,121,153)(H,122,149)(H,123,155)(H,124,154)(H,125,158)(H,126,150)(H,127,159)(H,128,162)(H,129,156)(H,130,161)(H,131,157)(H,132,152)(H,133,151)(H,141,142)(H,143,144)(H4,105,106,110)/t51-,52-,53+,58-,59-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
InChIKeyNISSWFHUIGHJLY-DKRDOARVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Preprotachykinin amide (72-92) (CAS 114882-65-4): Baseline Characterization and Procurement-Relevant Identity


Gamma-Preprotachykinin amide (72-92) (CAS 114882-65-4), also known as neuropeptide gamma (NPγ) or γ-PPT-(72-92)-NH₂, is a 21-amino acid endogenous mammalian tachykinin peptide derived from posttranslational processing of the gamma-preprotachykinin precursor [1]. It contains the full neurokinin A (NKA) sequence at its C-terminus with an N-terminal extension of nine amino acids (Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His), distinguishing it from both NKA and the longer neuropeptide K (NPK), which contains an additional 15-residue segment [2]. The peptide is characterized by a C-terminal methionine amide (Met-NH₂), a conserved feature among tachykinins, and has a molecular weight of approximately 2320.6 g/mol with the formula C₉₉H₁₅₈N₃₄O₂₉S [3]. As a naturally occurring N-terminally extended derivative of NKA, NPγ demonstrates preferential binding to the neurokinin-2 (NK2) receptor and is considered a putative endogenous ligand for this receptor class [1].

Why Gamma-Preprotachykinin amide (72-92) (CAS 114882-65-4) Cannot Be Simply Interchanged with NKA, NPK, or Substance P in Experimental Protocols


Although gamma-preprotachykinin amide (72-92) belongs to the tachykinin family alongside neurokinin A (NKA), neuropeptide K (NPK), and substance P (SP), these peptides are not functionally interchangeable due to their divergent N-terminal architectures and consequent differences in receptor selectivity, in vivo stability, and tissue-specific potency. The N-terminal extension of NPγ relative to NKA confers enhanced metabolic stability against neutral endopeptidase degradation, as evidenced by a 3.8-fold shift in bronchoconstrictor potency following NEP inhibition [1]. Furthermore, NPγ potentiates substance P-induced salivation in a manner not observed with NKA, demonstrating a unique pharmacodynamic interaction profile [2]. At the NK2 receptor in specific tissue contexts such as human bronchus, NPγ is approximately 10-fold more potent than NKA, whereas in hamster urinary bladder these peptides are equipotent, underscoring tissue-dependent functional selectivity [3]. Substituting NPγ with NKA, NPK, or SP without empirical validation of receptor subtype expression and tissue context would introduce uncontrolled variability in both in vitro and in vivo experimental outcomes.

Gamma-Preprotachykinin amide (72-92) (CAS 114882-65-4): Head-to-Head and Cross-Study Quantitative Differentiation from NKA, NPK, and Other Tachykinins


Receptor Binding Profile: Preferential NK2 Selectivity with Quantified IC₅₀ Values Across NK1, NK2, and NK3 Receptors

Gamma-preprotachykinin amide (72-92) (NPγ) exhibits a pronounced selectivity profile for NK2 receptors over NK1 and NK3 receptors, with reported IC₅₀ values of 0.2 nM (NK2), 3.16 nM (NK1), and 50.1 nM (NK3), yielding an approximately 16-fold NK2/NK1 selectivity and 250-fold NK2/NK3 selectivity in radioligand binding assays [1]. While this specific IC₅₀ dataset is not derived from a direct head-to-head study with NKA, NPγ consistently demonstrates higher affinity than NKA for central NK2 receptors across multiple independent studies . This selectivity pattern is further corroborated by autoradiographic evidence demonstrating that the distribution of ¹²⁵I-labeled NPγ binding sites in rat brain is highly similar to that of ¹²⁵I-labeled NKA binding sites, whereas ¹²⁵I-labeled substance P (NK1 ligand) and ¹²⁵I-labeled eledoisin (NK3 ligand) binding sites exhibit markedly different anatomical distributions [2].

Receptor pharmacology Tachykinin receptor binding NK2 selectivity

Salivary Secretion: Rank-Order Potency Comparison Against NPK, Substance P, and NKA in Rat Salivation Assay

In a direct comparative study of tachykinin peptides administered via intravenous injection and continuous infusion in rats, the rank order of potency for stimulating salivary secretion was established as: neuropeptide K (NPK) > gamma-preprotachykinin amide (72-92) (NPγ) > substance P > NKA = Asp-Ala-NKA [1]. Critically, NPγ and NPK uniquely potentiated the effects of substance P on salivary secretion, a pharmacological interaction not observed with NKA [1]. This dual functionality—intrinsic salivation stimulation plus synergistic potentiation of substance P—distinguishes NPγ from both its shorter NKA counterpart and the longer NPK peptide (which lacks residues 3-17 of NPK), despite their shared C-terminal core sequence [2].

Salivation assay Tachykinin pharmacology Exocrine secretion

Phosphatidylinositol Turnover and Smooth Muscle Contraction: Quantitative EC₅₀ Values in Hamster Urinary Bladder with Class-Level Inference to NKA and NPK

In hamster urinary bladder preparations, gamma-preprotachykinin amide (72-92) (NPγ) induces phosphatidylinositol (PI) turnover with an EC₅₀ of 7.1 nM and stimulates smooth muscle contraction with an EC₅₀ of 112 nM [1]. A direct comparative study established that NPγ, neuropeptide K (NPK), and neurokinin A (NKA) are equipotent in competing ¹²⁵I-NKA from NK2 receptors in crude hamster bladder membranes, stimulating PI turnover (all increasing PI turnover by approximately 750% with similar potency), and inducing dose-dependent smooth muscle contraction [2]. The NK2 receptor selective antagonist L-659,877 inhibited stimulation of PI turnover and bladder contractions induced by all three tachykinins with comparable efficacy [2]. These findings indicate that the N-terminal extension of NPγ (and NPK) does not significantly alter binding affinity, PI turnover efficacy, or contractile potency at NK2 receptors in hamster urinary bladder tissue [2].

Smooth muscle pharmacology Phosphatidylinositol signaling NK2 receptor functional assay

Human Isolated Bronchus Contractility: NPγ is ~10-Fold More Potent than NKA with Distinct Receptor Pharmacology

In human isolated bronchus preparations in the presence of phosphoramidon (10 μM, to inhibit neutral endopeptidase), cumulative contractile response curves revealed that neuropeptide gamma (NPγ) is approximately 10-fold more potent than neurokinin A (NKA). The reported pD₂ values were 8.6 ± 0.4 for NPγ versus 7.3 ± 0.3 for NKA (n = 6; P < 0.01) [1]. The NK1-selective agonist [Sar⁹, Met(O₂)¹¹]-SP and the NK3-selective agonist senktide produced negligible contraction, confirming that the contractile response was mediated primarily via NK2-related mechanisms [1]. Notably, response curves to NPγ and NKA were unaffected by the NK2 subtype-selective antagonist MDL 29913 at 2 μM, but NPγ-induced contraction was markedly inhibited by 20 μM MDL 29913, indicating that NPγ acts via a 'non-classical' NK2 receptor pharmacologically distinct from the classical NK2 subtype found in hamster urinary bladder [1].

Respiratory pharmacology Bronchoconstriction Human tissue bioassay

Guinea-Pig Bronchoconstriction: Rank-Order Potency NPK > NPγ > NKA with Differential NEP Susceptibility

In anesthetized, mechanically ventilated guinea-pigs receiving rapid intravenous infusions, both neuropeptide gamma (NPγ) and neuropeptide K (NPK) caused dose-related decreases in pulmonary conductance (G_L). The rank order of potency as bronchoconstrictors was NPK > NPγ > NKA [1]. Pretreatment with the neutral endopeptidase (NEP) inhibitor SCH32615 (1 mg/kg i.v.) decreased the doses of NPγ and NKA required to produce a 50% decrease in G_L by 3.8-fold and 4.9-fold, respectively, but did not significantly alter NPK-induced bronchoconstriction [1]. In animals without SCH32615, the time course of bronchoconstriction was similar for NKA and NPγ, but NPK caused significantly more prolonged changes in G_L. SCH32615 did not alter the time course for NKA or NPK but prolonged the G_L changes induced by NPγ [1]. These data indicate that posttranslational processing yielding NPγ instead of NKA results in enhanced bronchoconstrictor potency with intermediate NEP susceptibility relative to NPK.

Bronchoconstriction Neutral endopeptidase In vivo pulmonary pharmacology

Intestinal Motility: NPγ is 8-Fold More Potent than NK2-Selective Agonist and 118-Fold More Potent than NK1-Selective Agonist in Rat Duodenum

In longitudinal muscle strips of rat duodenum, neuropeptide gamma (NPγ) caused concentration-dependent contractions (P < 0.001). NPγ was 8-fold more potent than the selective NK2 receptor agonist Nle¹⁰-NKA(4-10) (NleNKA) and 118-fold more potent than the selective NK1 receptor agonist substance P methyl ester (SPME) [1]. In vivo, NPγ disrupted the migrating myoelectric complex (MMC) of the small intestine and induced irregular spiking in a dose-dependent manner from 25 to 100 pmol kg⁻¹ min⁻¹ i.v. (P < 0.05). The in vivo effect of NPγ was more prominent than that of NKA at equal doses, while substance P had no effect [1]. The non-selective NK receptor antagonist spantide I only slightly reduced the contractile response to NPγ, as did the selective NK1 antagonist GR 82,334 and the selective NK2 antagonists L-659,877 and MEN 10,376, suggesting that NPγ acts via distinct NK receptors on smooth muscle cells with an additional indirect cholinergic component [1].

Gastrointestinal motility Smooth muscle contraction NK receptor pharmacology

Gamma-Preprotachykinin amide (72-92) (CAS 114882-65-4): Recommended Research Applications Based on Quantified Comparative Evidence


NK2 Receptor Selectivity Profiling and Off-Target Cross-Reactivity Assessment

Investigators requiring a tachykinin tool with minimized NK1 and NK3 receptor cross-reactivity should prioritize gamma-preprotachykinin amide (72-92) over NKA. With reported IC₅₀ values of 0.2 nM (NK2), 3.16 nM (NK1), and 50.1 nM (NK3), NPγ provides approximately 16-fold NK2/NK1 selectivity and 250-fold NK2/NK3 selectivity [1]. This selectivity profile, combined with autoradiographic evidence that ¹²⁵I-NPγ binding sites closely mirror NK2 distribution while NK1 and NK3 ligands map to distinct regions, makes NPγ the superior choice for studies where NK2-specific signaling must be isolated from NK1- or NK3-mediated pathways [2].

Human Airway Smooth Muscle Pharmacology and Non-Classical NK2 Receptor Investigation

In human isolated bronchus preparations, NPγ is approximately 10-fold more potent than NKA (pD₂ 8.6 ± 0.4 vs. 7.3 ± 0.3; P < 0.01) and acts via a pharmacologically distinct 'non-classical' NK2 receptor subtype [1]. Researchers using human respiratory tissue models should select NPγ over NKA when maximal assay sensitivity is required or when probing NK2 receptor pharmacology that diverges from classical hamster bladder NK2 receptor behavior. This is particularly relevant for asthma research, bronchodilator development, and studies of neurogenic airway inflammation [1].

Substance P Potentiation and Combinatorial Tachykinin Signaling Studies

Studies investigating synergistic tachykinin signaling or the potentiation of substance P-mediated responses require NPγ, as this property is not shared by NKA or Asp-Ala-NKA. In rat salivation assays, NPγ both directly stimulates salivation (ranked #2 in potency behind NPK and ahead of substance P and NKA) and uniquely potentiates substance P-induced salivary secretion [1]. Experimental designs evaluating exocrine gland physiology, neurogenic inflammation involving SP-NK1 pathway amplification, or tachykinin peptide combinatorial pharmacology should use NPγ; substitution with NKA will eliminate the potentiation component entirely [1].

Peptidase-Dependent Bioactivity and NEP Inhibitor Pharmacology in Respiratory Models

NPγ occupies an intermediate position between NKA and NPK with respect to neutral endopeptidase (NEP) susceptibility, making it a valuable reference compound for studies examining the role of peptidases in regulating tachykinin bioactivity. In guinea-pig bronchoconstriction models, NPγ shows a 3.8-fold leftward potency shift following NEP inhibition, compared with a 4.9-fold shift for NKA and no significant shift for NPK [1]. Investigators evaluating NEP inhibitor efficacy, studying the role of endogenous peptidases in airway hyperresponsiveness, or characterizing the degradation kinetics of tachykinins in biological matrices will benefit from including NPγ as a comparator that exhibits intermediate enzymatic vulnerability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Preprotachykinin amide (72-92)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.